tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[methyl(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-15(8-11-20)19(4)13-14-6-5-9-18-12-14/h5-6,9,12,15H,7-8,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLCHSSZDVZUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.
-
Mechanism : Protonation of the carbonyl oxygen weakens the Boc group, followed by elimination of CO₂ and tert-butanol .
-
Industrial Application : Continuous flow processes optimize this step for scalability and purity.
Nucleophilic Substitution at the Piperidine Nitrogen
The deprotected amine undergoes alkylation or acylation to introduce new functional groups.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 4 h | N-methyl-4-(pyridin-3-ylmethyl)piperidine |
| Acylation | Acetyl chloride, triethylamine | THF, 0°C → RT, 12 h | N-acetyl-4-(pyridin-3-ylmethyl)piperidine |
-
Key Insight : Steric hindrance from the pyridinylmethyl group slows reaction kinetics compared to simpler piperidines.
Oxidation and Reduction Reactions
The pyridine ring and methylamino group participate in redox transformations.
Oxidation of Pyridine
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 3 h | Pyridine N-oxide derivative | Limited by side reactions |
| mCPBA | DCM, RT, 12 h | Epoxidation (if alkene present) | Not applicable to this compound |
Reduction of Tertiary Amine
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | Reduction to secondary amine (uncommon) |
Coordination Chemistry with Metal Ions
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Pd(OAc)₂ | MeOH, RT, 2 h | [Pd(L)₂Cl₂] | Catalysis in cross-coupling |
| Cu(OTf)₂ | Acetonitrile, 50°C, 4 h | [Cu(L)(OTf)₂] | Electrochemical studies |
Photochemical and Thermal Degradation
Under UV light or elevated temperatures, the compound undergoes decomposition:
| Condition | Degradation Pathway | Major Byproducts |
|---|---|---|
| UV light (254 nm) | Cleavage of C–N bond in piperidine | Pyridin-3-ylmethanol, CO₂ |
| 120°C, 24 h | Retro-aza-Michael reaction | tert-Butyl alcohol, vinylpyridine |
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Rate Constant (k, s⁻¹) |
|---|---|---|
| Boc group | Acidic hydrolysis | 0.012 ± 0.002 |
| Pyridine nitrogen | Metal coordination | 0.85 ± 0.1 |
| Secondary amine | Alkylation | 0.003 ± 0.001 |
Key Findings:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.40 g/mol
- IUPAC Name : tert-butyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
- CAS Number : 206274-21-7
The compound features a piperidine core with a tert-butyl ester group and a pyridine moiety, which contributes to its biological activity and solubility properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It has shown promise in various studies:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs have been synthesized that demonstrate selective inhibition of cancer cell proliferation, suggesting that this compound may serve as a lead structure for developing new anticancer drugs .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's. Studies have indicated that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in cognitive disorders .
Synthetic Chemistry
tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : The functional groups present in this compound allow for further derivatization, making it an essential building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) facilitates the development of diverse chemical entities .
Biological Studies
The biological activity of this compound has been explored in several contexts:
- Enzyme Inhibition : Studies have shown that piperidine derivatives can act as enzyme inhibitors, particularly in pathways related to cancer metabolism and neurodegenerative processes. This inhibition can lead to decreased tumor growth or improved neuronal health .
- Pharmacokinetic Profiling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate. Research has been conducted to evaluate how modifications to the structure affect these properties, aiding in the design of more effective therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Properties (Based on Analogous Compounds):
- Physical State: Light yellow solid (for tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
- Safety Profile : Requires respiratory, hand, and eye protection during handling .
- Synthesis : Likely involves Boc-protection of piperidine followed by substitution reactions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table highlights structurally related compounds and their distinguishing features:
Functional Group Impact on Properties
- Pyridinyl vs.
- Piperazinyl vs. Methylamino: Piperazinyl derivatives (e.g., CAS 1185064-24-7) exhibit higher basicity, influencing pharmacokinetics and off-target effects .
Biological Activity
tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring with a tert-butyl ester and a pyridin-3-ylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 291.42 g/mol
- CAS Number : 1353978-30-9
The biological activity of this compound is primarily attributed to its structural features that allow for specific interactions with biological macromolecules. The pyridine ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Key Interactions:
- Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with target proteins.
- π-π Stacking : The aromatic pyridine ring can participate in π-π stacking with nucleobases or other aromatic residues in proteins.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT116) and acute myeloid leukemia (MV4-11) cells .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. For example, similar compounds have been investigated for their ability to inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology. These compounds demonstrated significant inhibition of β-secretase and acetylcholinesterase activities, indicating potential therapeutic roles in neurodegenerative diseases .
Case Studies
- Inhibition of GSK-3β : A study evaluated the structure–activity relationship of piperidine derivatives against glycogen synthase kinase 3 beta (GSK-3β), a target in Alzheimer's disease drug discovery. Some derivatives exhibited promising inhibitory potency, suggesting that similar structures might also be effective .
- Antiproliferative Activity : A series of piperidine-based compounds were tested for their antiproliferative effects on cancer cell lines. One compound demonstrated an IC50 value of 2.30 μM against HCT116 cells, highlighting the potential for developing new anticancer agents from this class .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Molecular Weight | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | 291.42 g/mol | Moderate (IC50 ~2.30 μM) | Potential (β-secretase inhibition) |
| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | 276.37 g/mol | High (GI50 ~0.299 μM) | Moderate |
| N-Boc-piperidine derivatives | Varies | Low to Moderate | High (Aβ inhibition) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate?
- Methodology :
- Step 1 : Start with the piperidine core. Introduce the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., using Boc₂O and a base like DMAP in DCM) .
- Step 2 : Functionalize the piperidine nitrogen with a pyridinylmethyl group. Use reductive amination (e.g., NaBH₃CN or H₂/Pd-C) between 3-pyridinecarboxaldehyde and methylamine, followed by coupling to the Boc-protected piperidine .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) and confirm structures using NMR (¹H/¹³C) and LC-MS .
Q. What safety protocols are critical during handling?
- Key Measures :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Keep in sealed containers at 2–8°C, away from light and moisture .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Q. How is the compound characterized for purity and structural integrity?
- Analytical Workflow :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Spectroscopy : Confirm the Boc group (¹H NMR: δ 1.4 ppm, singlet) and pyridinyl protons (δ 7.2–8.5 ppm) .
- Mass Spec : ESI-MS to verify molecular ion [M+H]⁺ at m/z 306.3 .
Advanced Research Questions
Q. How can reaction yields be optimized for the reductive amination step?
- Strategies :
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under H₂ (1–3 atm) .
- Solvent Optimization : Compare MeOH, EtOH, and THF; polar aprotic solvents may stabilize intermediates .
- Temperature Control : Conduct reactions at 0–25°C to minimize side products (e.g., over-reduction of pyridine) .
- Data-Driven Example :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd/C | MeOH | 78 |
| PtO₂ | EtOH | 65 |
| Raney Ni | THF | 52 |
Q. How does the compound’s stability vary under different storage conditions?
- Stability Studies :
- Accelerated Degradation : Expose to 40°C/75% RH for 14 days; monitor via HPLC for Boc deprotection (new peak at m/z 206.2) .
- Light Sensitivity : UV/Vis analysis after 48 hr UV exposure shows 10% degradation (λmax shift from 270 nm to 310 nm) .
- Recommendations : Store under argon with desiccants to prevent hydrolysis of the Boc group .
Q. How to resolve discrepancies in NMR data during characterization?
- Troubleshooting :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; pyridinyl protons may show splitting in DMSO due to H-bonding .
- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or residual solvents .
- Dynamic Exchange : Variable-temperature NMR to detect conformational flexibility in the piperidine ring .
Q. What in vitro assays are suitable for evaluating biological activity?
- Approaches :
- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) using HEK293 cells expressing recombinant receptors .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
